8-甲氧基-2,3-二氢-1,4-苯并二氧杂环己烯-6-甲醛

描述

Synthesis Analysis The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves versatile chemical reactions, utilizing various building blocks and conditions to create the desired molecular structure. Notably, the synthesis of related compounds, such as 6-methoxy-1,4-benzodioxan-7-carbaldehyde, has been achieved from precursors like 4/3-benzyloxy-3/4-hydroxybenzaldehydes, demonstrating the feasibility of synthesizing benzodioxine derivatives through strategic functionalization and cyclization reactions (Taniguchi et al., 1992). Furthermore, methodologies for the synthesis of related structures emphasize the importance of nucleophilic substitution and electrophilic addition reactions in the construction of the benzodioxine core (Yamada et al., 2009).

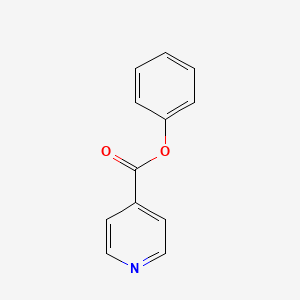

Molecular Structure Analysis The molecular structure of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is characterized by its benzodioxine backbone, which is a significant feature for its chemical reactivity and physical properties. The presence of the methoxy group and the carbaldehyde functional group adds to its reactivity, allowing for further functionalization and modification. Studies on similar compounds highlight the significance of the methoxy and carbaldehyde groups in determining the overall reactivity and possible transformation into other valuable compounds (Besson et al., 1993).

Chemical Reactions and Properties Chemical reactions involving 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are diverse, reflecting its capacity to undergo transformations such as nucleophilic substitutions and additions. These reactions are pivotal for synthesizing various derivatives and exploring the compound's potential applications in different fields. The lithiation and subsequent reaction with electrophiles, as demonstrated in related benzodioxine derivatives, showcase the versatility and reactivity of the benzodioxine moiety (Besson et al., 1993).

科研应用

合成途径和药物化学

- 合成途径:8-甲氧基-2,3-二氢-1,4-苯并二氧杂环己烯-6-甲醛已被用作各种合成途径中的关键中间体,特别是在药物化学中。例如,其吡啶类似物是从麴酸开始合成的,为抗菌药物项目做出了贡献(Barfoot et al., 2010)。

化学结构和反应

- 结构修订和合成:基于NMR数据,相关化合物的化学结构已经修订,并合成了新的衍生物,具有抗菌活性和对黑色素瘤癌细胞的细胞毒性应用(Noviany et al., 2020)。

- 热分解:对2,3-二氢-1,4-苯并二氧杂环己烯及相关化合物的热分解研究为了解它们的稳定性和分解途径提供了见解,这对它们在各个领域的应用至关重要(Schraa et al., 1994)。

聚合物和复合材料

- 聚合物掺入:该化合物已被用于制备复合材料,例如将π-共轭聚合物掺入二氧化硅中,展示了它在材料科学中的多功能性(Kubo et al., 2005)。

药物合成和修饰

- 药物合成中的新方法:它已被用于合成天然产物和药物类似物,显示了它在新药物开发中的相关性。这包括用于制备甲氧基吲哚的方法,这对合成某些天然产物至关重要(Selvakumar et al., 2003)。

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

性质

IUPAC Name |

5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPICTRPQGUUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345713 | |

| Record name | 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

CAS RN |

75889-54-2 | |

| Record name | 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)